Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride
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Overview
Description
Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and an ester linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride typically involves the esterification of 4-chlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the reaction with 3-(dimethylamino)propanoic acid under controlled conditions to form the desired compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenoxy)-3-(dimethylamino)propanoate;hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Ethyl 2-(4-methylphenoxy)-3-(dimethylamino)propanoate;hydrochloride: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-(dimethylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3.ClH/c1-4-17-13(16)12(9-15(2)3)18-11-7-5-10(14)6-8-11;/h5-8,12H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDIBGOZBZZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)OC1=CC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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